Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
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Overview
Description
O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate: is an organophosphorus compound with the molecular formula C16H35O2PS2 . It is commonly used as a lubricant additive due to its excellent anti-wear and anti-corrosion properties. The compound is also known by its IUPAC name, O,O-bis(2-ethylhexyl) sulfanylphosphonothioate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate typically involves the reaction of phosphorus pentasulfide with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+4C8H17OH→2(C8H17O)2PS2H+H2S
Industrial Production Methods: In industrial settings, the production of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate is scaled up using large reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the alkyl groups.
Scientific Research Applications
O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.
Mechanism of Action
The mechanism of action of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate involves its interaction with metal surfaces to form a protective film. This film reduces friction and wear, thereby enhancing the performance of lubricants. The compound’s sulfur atoms play a crucial role in forming strong bonds with metal surfaces, providing excellent anti-wear and anti-corrosion properties .
Comparison with Similar Compounds
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
- O,O-diisobutyl hydrogen dithiophosphate
Comparison: O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties. Compared to other similar compounds, it offers superior anti-wear and anti-corrosion performance, making it highly valuable in industrial applications .
Properties
CAS No. |
5810-88-8 |
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Molecular Formula |
C16H35O2PS2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
bis(2-ethylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,20,21) |
InChI Key |
DQNJHGSFNUDORY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)S |
physical_description |
Liquid Liquid; [IUCLID] Viscous amber liquid; [EPA] |
vapor_pressure |
0.000019 [mmHg] |
Origin of Product |
United States |
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